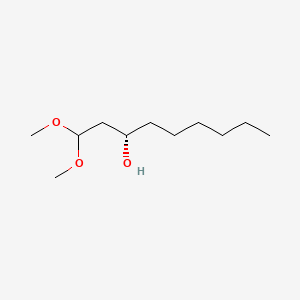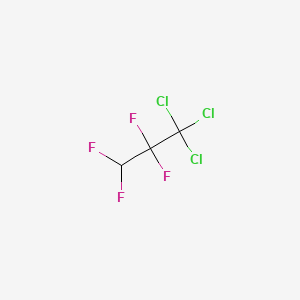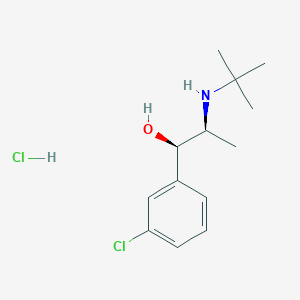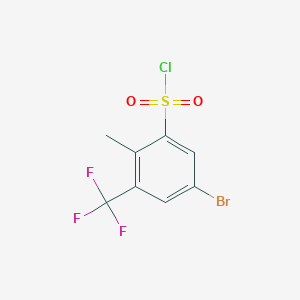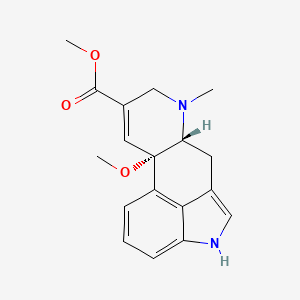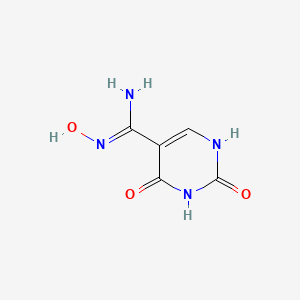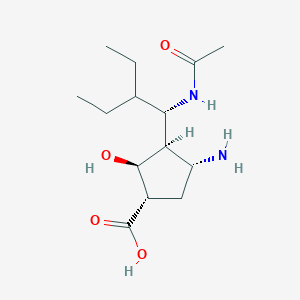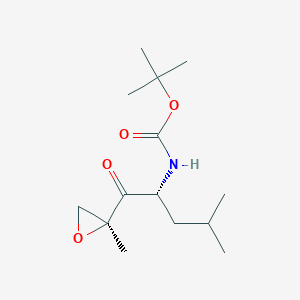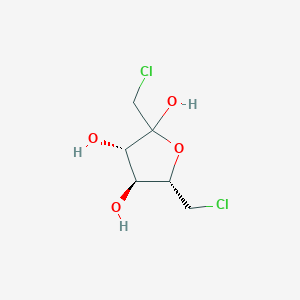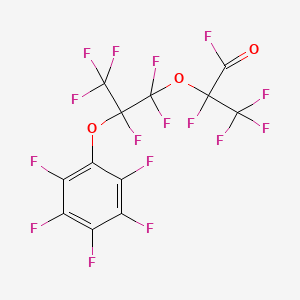
5-Fluoropentyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoropentyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are sulfur-containing compounds that have a wide range of applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a fluoropentyl group attached to a thiocyanate moiety, which imparts unique chemical and physical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropentyl thiocyanate typically involves the reaction of 5-fluoropentyl bromide with potassium thiocyanate in an organic solvent such as acetone or acetonitrile. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. The general reaction scheme is as follows:
5-Fluoropentyl bromide+Potassium thiocyanate→5-Fluoropentyl thiocyanate+Potassium bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoropentyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or amines.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium iodide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halides and hydroxides.
Applications De Recherche Scientifique
5-Fluoropentyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Fluoropentyl thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, the fluoropentyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoropentyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a thiocyanate group.
5-Fluoropentyl bromide: Precursor in the synthesis of 5-Fluoropentyl thiocyanate.
5-Fluoropentyl chloride: Another halogenated analog used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of both a fluoropentyl group and a thiocyanate group, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
661-18-7 |
|---|---|
Formule moléculaire |
C6H10FNS |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
5-fluoropentyl thiocyanate |
InChI |
InChI=1S/C6H10FNS/c7-4-2-1-3-5-9-6-8/h1-5H2 |
Clé InChI |
QHACRDBQKDNTBY-UHFFFAOYSA-N |
SMILES canonique |
C(CCF)CCSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


